4-(Ethenylsulfanyl)morpholine
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Overview
Description
4-(Ethenylsulfanyl)morpholine is an organic compound that features a morpholine ring substituted with an ethenylsulfanyl group Morpholine itself is a heterocyclic amine that contains both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenylsulfanyl)morpholine typically involves the reaction of morpholine with ethenylsulfanyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenylsulfanyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The ethenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethenyl group, yielding a thiomorpholine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethenylsulfanyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-(Ethenylsulfanyl)morpholine involves its interaction with specific molecular targets. The ethenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the ethenylsulfanyl group.
Thiomorpholine: A sulfur-containing analog of morpholine.
4-(Methylsulfanyl)morpholine: A similar compound with a methylsulfanyl group instead of an ethenylsulfanyl group.
Uniqueness
4-(Ethenylsulfanyl)morpholine is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over its analogs in terms of versatility and potential therapeutic benefits.
Properties
CAS No. |
112010-96-5 |
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Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
4-ethenylsulfanylmorpholine |
InChI |
InChI=1S/C6H11NOS/c1-2-9-7-3-5-8-6-4-7/h2H,1,3-6H2 |
InChI Key |
KAEVYWDIWDGDSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CSN1CCOCC1 |
Origin of Product |
United States |
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